1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-methoxyethanone
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Overview
Description
“1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-methoxyethanone” is a chemical compound that has gained significant importance in several fields of research and industry. It is a pyrimidine derivative, and pyrimidine moieties are known to exhibit a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of acyclic starting materials, followed by a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrimidine core, which is a six-membered ring with two nitrogen atoms, and various functional groups attached to it.Chemical Reactions Analysis
Pyrimidine derivatives, including “this compound”, can undergo a variety of chemical reactions. These reactions often involve changes to the functional groups attached to the pyrimidine core .Scientific Research Applications
Antiviral Properties
The research into the antiviral properties of derivatives related to 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-methoxyethanone has shown promising results. For instance, studies on C-5 substituted tubercidin analogues, which share structural similarities with the compound , have demonstrated substantial activity against RNA viruses, suggesting the potential for these compounds to serve as biologically active agents in antiviral therapies (Bergstrom et al., 1984).
Antimicrobial Activity
Pyrimidinone and oxazinone derivatives, synthesized from materials including chloroacetate and resembling the chemical structure of this compound, have been evaluated for their antimicrobial properties. These compounds have shown good antibacterial and antifungal activities, comparable to known antibiotics such as streptomycin and fusidic acid, highlighting their potential in combating microbial infections (Hossan et al., 2012).
Molecular Modification and Biological Activity
The transformation of heterocyclic compounds into irreversible inactivators by N-methylation, a modification process that could apply to the compound of interest, has revealed insights into the design of more effective therapeutic agents. Such structural modifications at the molecular level can lead to compounds with potent time-dependent and irreversible inhibition of target enzymes, such as monoamine oxidase B (MAO-B), suggesting a method for enhancing biological activity through chemical alteration (Ding & Silverman, 1993).
Kinase Research
Derivatives of pyrrolo[2,3-d]pyrimidin-6-one, related to the compound in focus, have been utilized as novel scaffolds in kinase research. These compounds serve as critical tools in understanding kinase function and in the development of kinase inhibitors, which are crucial in the treatment of various cancers and other diseases (Cheung, Harris, & Lackey, 2001).
Mechanism of Action
Properties
IUPAC Name |
1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-methoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O3/c1-17-7-10(16)15-3-2-9(6-15)18-11-13-4-8(12)5-14-11/h4-5,9H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGWEEPEYKMYPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(C1)OC2=NC=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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